molecular formula C24H19NO6 B13478523 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid

Cat. No.: B13478523
M. Wt: 417.4 g/mol
InChI Key: WVSGSGVHGLEYFO-UHFFFAOYSA-N
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Description

7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under mildly basic conditions, making it a versatile tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the protection of amino acids with the Fmoc group. One common method involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like 1,4-dioxane . The reaction is carried out at low temperatures (0°C) and then gradually warmed to room temperature, followed by purification through silica gel column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings, allowing for the efficient and reproducible production of Fmoc-protected amino acids.

Chemical Reactions Analysis

Types of Reactions

7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the Fmoc-protected amino acids and the deprotected amino acids, which can be further utilized in peptide synthesis.

Scientific Research Applications

7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. When the protection is no longer needed, the Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is unique due to its specific structure, which combines the Fmoc group with a benzodioxine ring. This combination provides unique chemical properties that are advantageous in certain synthetic applications.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid

InChI

InChI=1S/C24H19NO6/c26-23(27)18-11-21-22(30-10-9-29-21)12-20(18)25-24(28)31-13-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,27)

InChI Key

WVSGSGVHGLEYFO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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